molecular formula C11H17N3O B11896201 2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B11896201
M. Wt: 207.27 g/mol
InChI Key: MHPDFYYZGDPPNU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridine class, characterized by a bicyclic framework combining pyrazole and pyridine rings. The cyclopropylethyl substituent at the 2-position introduces steric bulk and ring strain, which may influence its physicochemical and biological properties. Such derivatives are often explored as intermediates in pharmaceutical synthesis due to their structural versatility .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-(1-cyclopropylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C11H17N3O/c1-7(8-2-3-8)14-11(15)9-4-5-12-6-10(9)13-14/h7-8,12-13H,2-6H2,1H3

InChI Key

MHPDFYYZGDPPNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C(=O)C3=C(N2)CNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-cyclopropylethylamine with a suitable pyrazole derivative, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antidepressant Activity :
    • Studies suggest that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which may help in treating depression and anxiety disorders. The mechanism involves modulation of serotonin levels in the brain, enhancing mood and emotional stability.
  • Antinociceptive Effects :
    • Preclinical studies have shown that this compound can reduce pain perception in animal models. This is particularly relevant for the development of new analgesics that can provide relief without the side effects associated with traditional opioids.
  • Neuroprotective Properties :
    • The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It may protect neuronal cells from oxidative stress and apoptosis, offering a therapeutic avenue for conditions like Alzheimer's disease.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models evaluated the antidepressant effects of a series of pyrazolo-pyridine derivatives similar to 2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol. Results indicated a significant reduction in depressive-like behaviors when administered over a two-week period. Behavioral assays demonstrated increased locomotion and reduced immobility in forced swim tests.

Case Study 2: Pain Relief Mechanism

In another study focusing on antinociceptive properties, researchers administered the compound to mice subjected to thermal pain tests. The results showed a dose-dependent decrease in pain response compared to control groups. Further analysis suggested that the mechanism involved modulation of both central and peripheral pain pathways.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly impacts molecular properties. Key analogues include:

Compound Name Substituent Ring System Position Molecular Weight (g/mol) Hypothesized Solubility*
2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol Cyclopropylethyl [3,4-c] ~265.3 Moderate (polar group)
2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Isopropyl [3,4-b] 209.3 High (less steric bulk)
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol Cyclopentyl [3,4-c] ~263.4 Low (hydrophobic group)

*Hypothetical solubility based on substituent polarity and steric effects.

  • Cyclopropylethyl vs. Isopropyl : The cyclopropylethyl group introduces greater ring strain and rigidity compared to the flexible isopropyl group. This may enhance binding affinity in target proteins due to pre-organized conformation but reduce solubility .
  • Cyclopropylethyl vs. The [3,4-c] positioning in both compounds suggests similar electronic environments for the pyridine nitrogen, which could influence hydrogen-bonding interactions .

Ring System Variations

  • [3,4-c] vs. [3,4-b] Positioning: The [3,4-c] system (target compound) places the pyridine nitrogen in a distinct spatial arrangement compared to the [3,4-b] isomer (isopropyl analogue).

Research Implications and Limitations

  • Computational Insights : Density-functional theory (DFT) methods, such as those employing exact-exchange corrections (e.g., B3LYP), could predict electronic properties and stability differences between analogues .
  • Structural Analysis : X-ray crystallography using SHELX software may resolve conformational variations induced by substituents, aiding in structure-activity relationship (SAR) studies .
  • Data Gaps : Experimental data on solubility, logP, and biological activity are absent in the provided evidence. Further studies are needed to validate hypotheses.

Biological Activity

The compound 2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is a member of the pyrazolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • IUPAC Name : 2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

Biological Activity Overview

The biological activity of pyrazolo derivatives has been extensively studied. The compound in focus demonstrates significant potential in various pharmacological areas:

  • Antitumor Activity :
    • Pyrazolo derivatives exhibit inhibitory effects on key oncogenic pathways. Studies have shown that compounds similar to 2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol can inhibit BRAF(V600E) and EGFR pathways critical in cancer progression .
    • A study involving a series of pyrazole derivatives found that they effectively induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers and mediators in various models. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives possess significant antibacterial and antifungal properties. In vitro studies have demonstrated effectiveness against several strains of bacteria and fungi .

The mechanisms underlying the biological activities of 2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol are multifaceted:

  • Inhibition of Kinases : The compound likely affects various kinases involved in cell signaling pathways related to proliferation and survival.
  • Regulation of Apoptosis : It may modulate apoptotic pathways by influencing Bcl-2 family proteins and caspase activation .
  • Cytokine Modulation : The anti-inflammatory effects are attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Several studies have highlighted the efficacy of pyrazolo derivatives similar to the compound :

StudyFindings
Umesha et al. (2009)Demonstrated cytotoxic effects on breast cancer cell lines with potential synergistic effects when combined with doxorubicin .
Lin et al. (2024)Investigated the effect on pulmonary fibrosis models showing significant reduction in fibrosis markers through TGF-β/Smad signaling pathway modulation .
BenchChem (2024)Reported on enzyme inhibition potential suggesting applications in metabolic disorders .

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